molecular formula C13H19FN2O B14772505 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide

Katalognummer: B14772505
Molekulargewicht: 238.30 g/mol
InChI-Schlüssel: CCXNJSCYNHHUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide is a chemical compound with a complex structure that includes an amino group, a fluorophenyl group, and a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate. This can be achieved through the reaction of 4-fluorobenzaldehyde with an appropriate amine under acidic conditions to form the corresponding imine.

    Reduction of the Imine: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.

    Coupling with Butanamide: The resulting amine is then coupled with a butanamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield various amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride
  • 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide
  • 2-amino-N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide

Uniqueness

Compared to similar compounds, 2-Amino-N-((S)-1-(4-fluorophenyl)ethyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a butanamide backbone and the (S)-configuration. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H19FN2O

Molekulargewicht

238.30 g/mol

IUPAC-Name

2-amino-N-[1-(4-fluorophenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H19FN2O/c1-8(2)12(15)13(17)16-9(3)10-4-6-11(14)7-5-10/h4-9,12H,15H2,1-3H3,(H,16,17)

InChI-Schlüssel

CCXNJSCYNHHUQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NC(C)C1=CC=C(C=C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.